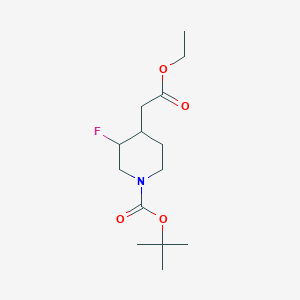

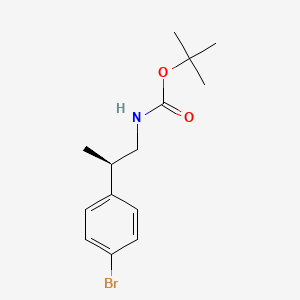

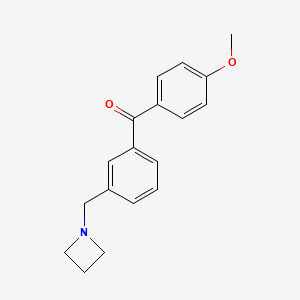

![molecular formula C17H24N2O2 B1343445 叔丁基螺[吲哚啉-3,4'-哌啶]-1-羧酸酯 CAS No. 676607-31-1](/img/structure/B1343445.png)

叔丁基螺[吲哚啉-3,4'-哌啶]-1-羧酸酯

描述

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a chemical compound with the molecular formula C17H24N2O2 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular weight of Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is 288.39 . The InChI code is 1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 426.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no violations of Rule of 5 .科学研究应用

Drug Design

Spiroindole and spirooxindole scaffolds, which are related to the compound , are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Cancer Treatment

Molecules based on spiroindole and spirooxindole derivatives have shown significant potential in the treatment of cancer . Their unique structure allows them to interact effectively with cancer cells, providing a promising avenue for future cancer therapies .

Antimicrobial Applications

These compounds also have antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Synthesis of Bioactive Organic Compounds

The synthesis of bioactive organic compounds such as spirooxindoles is an intense research area in organic synthesis . Spirooxindole derivatives have a distinctive place in organic and medicinal chemistry .

Fluorescence Sensor for Hg(II)

Certain spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives can be used as selective fluorescence chemosensors for the detection of Hg(II) . This application is particularly important in environmental monitoring and safety .

Green Chemistry

The development of green chemistry procedures has improved extensively . Efficient synthetic pathways are at the center of many green chemistry standards, which applied H2O instead of various solvents as the most important factor of green chemistry .

安全和危害

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用机制

Target of Action

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a type of spirooxindole, which are known to interact with a wide range of receptors . These compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Mode of Action

The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This allows them to interact effectively with their targets, leading to various biological responses.

Pharmacokinetics

The presence of quaternary carbons in their structures has indeed been associated with more effective and selective binding to biological targets with improved physicochemical properties .

Result of Action

Spirooxindoles in general have been found to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGYIFDVIDYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635023 | |

| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676607-31-1 | |

| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

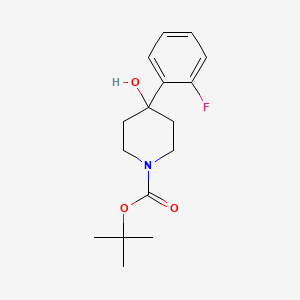

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

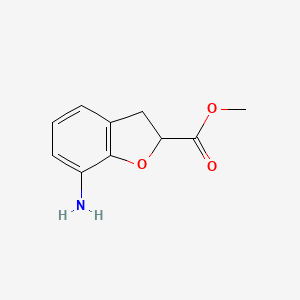

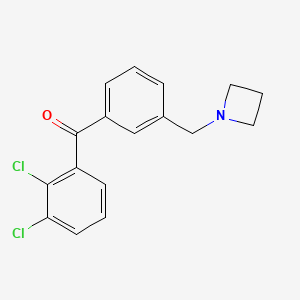

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

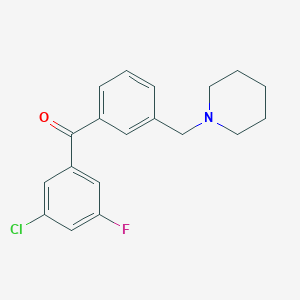

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)